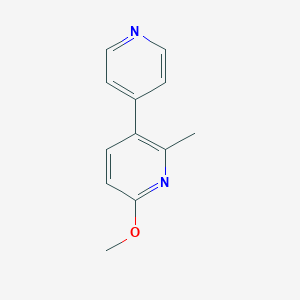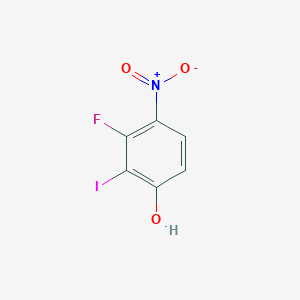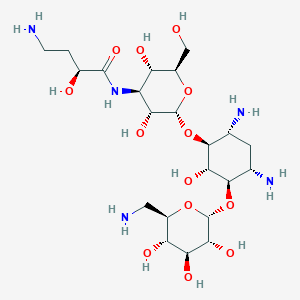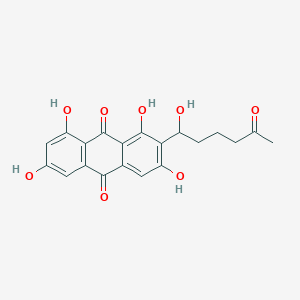
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione can be synthesized through the oxidation of 5’-hydroxyaverantin using NAD+ as an oxidizing agent . The reaction is catalyzed by the enzyme 5’-hydroxyaverantin dehydrogenase, which converts 5’-hydroxyaverantin to 5’-oxoaverantin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific role in aflatoxin biosynthesis and limited commercial applications. it can be produced in laboratory settings using the aforementioned synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to 5’-hydroxyaverantin under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: NAD+ is commonly used as an oxidizing agent in the presence of 5’-hydroxyaverantin dehydrogenase.
Reducing Agents: Specific reducing agents can be used to revert the compound to its precursor form.
Major Products Formed
Applications De Recherche Scientifique
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is primarily studied in the context of aflatoxin biosynthesis. It is an intermediate in the pathway leading to the production of aflatoxin B1, a potent carcinogen . Research on this compound helps in understanding the biosynthetic pathways of aflatoxins and developing methods to inhibit their production, which is crucial for food safety and public health .
Mécanisme D'action
The compound exerts its effects through its role in the aflatoxin biosynthesis pathway. It is converted from 5’-hydroxyaverantin by the enzyme 5’-hydroxyaverantin dehydrogenase, and it can further undergo intramolecular ketalization to form averufin . These transformations are part of the complex biochemical pathway that leads to the production of aflatoxins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Hydroxyaverantin: The precursor to 5’-oxoaverantin in the aflatoxin biosynthesis pathway.
Averufin: A product formed from 5’-oxoaverantin through intramolecular ketalization.
Uniqueness
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is unique due to its specific role in the biosynthesis of aflatoxins. Its structure and reactivity are tailored to facilitate the formation of these toxic metabolites, making it a critical intermediate in the pathway .
Propriétés
Numéro CAS |
647839-29-0 |
|---|---|
Formule moléculaire |
C20H18O8 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3 |
Clé InChI |
JJDSVOQKAOJVOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


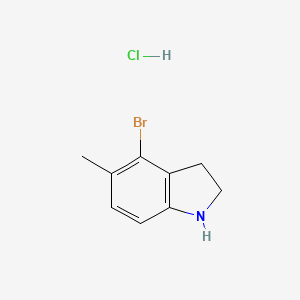
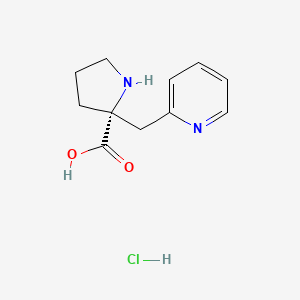
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
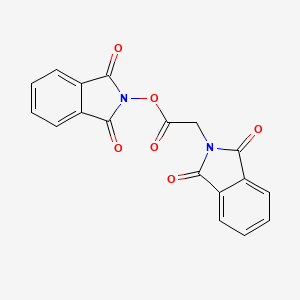

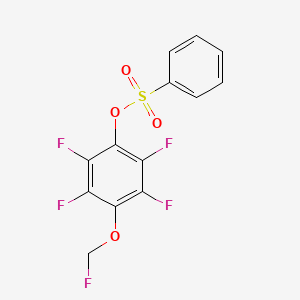

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
